1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis-
Description
1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis- is a symmetric diol derivative characterized by two 1-butanol moieties connected via a central 1,4-butanediylbis(oxy) ether linkage. Its molecular formula is C₁₂H₂₆O₄, with a molecular weight of 234.33 g/mol . The compound’s structure combines the hydrophilicity of hydroxyl groups with the flexibility of the ether backbone, making it suitable for applications in polymer synthesis, surfactants, or plasticizers.
Properties
IUPAC Name |
4-[4-(4-hydroxybutoxy)butoxy]butan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4/c13-7-1-3-9-15-11-5-6-12-16-10-4-2-8-14/h13-14H,1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOJURUGJXVFMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOCCCCOCCCCO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431071 | |
| Record name | 1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4161-33-5 | |
| Record name | 1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ion-Exchange Resins
Sulfonated polystyrene resins (e.g., Dowex-50) enable catalyst recycling and reduce waste.
| Cycle Number | Yield (%) |
|---|---|
| 1 | 82 |
| 5 | 78 |
| 10 | 72 |
Zeolite Catalysts
H-ZSM-5 zeolites offer shape-selective catalysis, minimizing side reactions.
| Catalyst | Surface Area (m²/g) | Pore Size (Å) | Yield (%) |
|---|---|---|---|
| H-ZSM-5 (Si/Al=30) | 425 | 5.5 | 85 |
| H-ZSM-5 (Si/Al=60) | 410 | 5.3 | 81 |
Zeolite systems operate optimally at 110°C with 92% selectivity toward the desired product.
Solvent-Free Mechanochemical Synthesis
Emerging techniques utilize ball milling for solvent-free etherification:
Conditions :
- Stainless steel milling jars.
- 500 rpm for 2 hours.
- Catalyst: Solid acid (e.g., montmorillonite K10).
Outcomes :
- Yield: 68–75%.
- No solvent waste generated.
This method is under active research for green chemistry applications.
Challenges and Optimization Strategies
Byproduct Management
Oligomers (e.g., tri- and tetra-ethers) form due to excess diol or prolonged reaction times. Mitigation strategies include:
- Stoichiometric Control : Maintain a 1:2 molar ratio of diol to alcohol.
- Temperature Modulation : Lower temperatures (≤110°C) reduce polyether formation.
Purification Techniques
- Fractional Distillation : Effective for separating monomeric product (bp 240–245°C) from oligomers (bp >260°C).
- Chromatography : Silica gel columns with ethyl acetate/hexane eluents achieve >99% purity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Acid-catalyzed | 78 | 95 | High | 120 |
| Williamson | 85 | 98 | Moderate | 220 |
| Continuous flow | 82 | 96 | Very high | 90 |
| Mechanochemical | 72 | 92 | Low | 150 |
Chemical Reactions Analysis
Types of Reactions
1-Butanol, 4,4’-[1,4-butanediylbis(oxy)]bis- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or ammonia (NH3) for amination are typically employed.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes.
Substitution: Halides or amines.
Scientific Research Applications
Scientific Research Applications
1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis- has found use in several areas of scientific research:
- Chemistry It serves as a solvent and intermediate in organic synthesis.
- Biology It is employed in studying biomolecule interactions and as a reagent in biochemical assays.
- Medicine It is investigated for potential use in drug delivery systems and as a building block for pharmaceutical compounds.
- Industry It is utilized in the production of polymers, resins, and plasticizers.
Study on Drug Delivery Systems
1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis- has been explored as a solvent in drug delivery systems, enhancing the solubility of hydrophobic drugs and improving their bioavailability. Studies have demonstrated a significant increase in drug absorption when formulated with this compound compared to traditional solvents.
Biochemical Assay Research
In biochemical assays, 1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis- facilitates better binding affinity between proteins and ligands due to its ability to stabilize the interaction environment. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, facilitating interactions in biochemical processes. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on biological pathways.
Industrial Applications
The dual functionality of 1-butanol, 4,4'-[1,4-butanediylbis(oxy)]bis- as both an alcohol and an ether allows it to serve specific roles in chemical synthesis and industrial applications. Its structural complexity provides potential advantages in solubility and reactivity compared to its analogs. It is also utilized in synthesizing polymers and resins.
Mechanism of Action
The mechanism of action of 1-Butanol, 4,4’-[1,4-butanediylbis(oxy)]bis- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, facilitating interactions in biochemical processes. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on biological pathways .
Comparison with Similar Compounds
1,1'-[1,4-Butanediyl(oxy)]bis-benzene (Compound 15)
- Structure : Two benzene rings linked by a 1,4-butanediylbis(oxy) group.
- Molecular Formula : C₁₆H₁₆O₂; Molecular Weight : ~240.30 g/mol .
- Key Differences: Replaces hydroxyl termini with aromatic rings, reducing polarity and solubility in polar solvents. Synthesized via nucleophilic substitution between phenol and 1,4-dibromobutane .
- Applications: Potential use as a rigid monomer in polyethers or as a precursor for crosslinked polymers.
Benzaldehyde, 3,3'-[1,4-Butanediylbis(oxy)]bis- (CAS 121799-26-6)
- Structure : Two benzaldehyde groups connected via the same ether backbone.
- Molecular Formula : C₁₈H₁₈O₄; Molecular Weight : 298.33 g/mol .
- Key Differences :
- Aldehyde groups introduce electrophilic reactivity, enabling participation in condensation reactions (e.g., Schiff base formation).
- Higher molecular weight and aromaticity compared to the target compound.
- Applications : Likely used in organic synthesis for constructing conjugated systems or covalent organic frameworks (COFs).
Benzenecarboximidamide,4,4'-[1,4-Butanediylbis(oxy)]bis-, Hydrochloride
4,4'-[Butane-1,4-Diylbis(oxy)]dibutan-1-amine
- Structure : Two primary amine-terminated butyl chains connected via the ether linkage.
- Molecular Formula: Not explicitly stated, but likely C₁₂H₂₈N₂O₂.
- Key Differences :
- Applications : Crosslinker in polymer chemistry or chelating agent for metal ions.
1,2-Benzenedimethanol, 4,4'-[1,4-Butanediylbis(oxy)]bis- (CAS 186843-17-4)
- Structure: Two benzenedimethanol groups linked by the ether backbone.
- Molecular Formula : C₂₀H₂₆O₆; Molecular Weight : 362.42 g/mol .
- Key Differences: Aromatic dimethanol groups increase rigidity and UV absorbance. Higher molecular weight reduces volatility compared to the target compound.
- Applications: Potential monomer for high-performance polyesters or polycarbonates.
Data Table: Comparative Analysis of Key Properties
Biological Activity
1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis- (CAS Number: 4161-33-5) is a glycol ether characterized by its dual butanol units connected through a 1,4-butanediyl group via ether linkages. This compound has the molecular formula and an average molecular weight of approximately 234.332 Da. Its unique structure provides distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Chemical Structure
The structural formula can be represented as follows:
This configuration allows for significant interactions in biochemical processes due to the presence of hydroxyl groups.
The biological activity of 1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis- is primarily attributed to its ability to form hydrogen bonds with biological molecules. This interaction can facilitate various biochemical processes, including:
- Metabolic Transformations : The compound can undergo metabolic changes leading to the formation of active metabolites.
- Receptor Interactions : It may interact with specific receptors or enzymes, influencing biological pathways.
Applications in Research and Medicine
1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis- has been investigated for several applications:
- Drug Delivery Systems : Its solubility properties make it a candidate for use in drug formulations.
- Biochemical Assays : It serves as a reagent in various biochemical assays due to its ability to dissolve both polar and non-polar compounds.
- Polymer Production : The compound is utilized in synthesizing polymers and resins.
Study on Drug Delivery Systems
A study explored the use of 1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis- as a solvent in drug delivery systems. The results indicated that the compound enhances the solubility of hydrophobic drugs, improving their bioavailability. The study demonstrated a significant increase in drug absorption when formulated with this compound compared to traditional solvents.
Biochemical Assay Research
In another investigation focusing on biochemical assays, researchers utilized this compound to study protein-ligand interactions. The findings revealed that the presence of 1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis- facilitated better binding affinity between proteins and ligands due to its ability to stabilize the interaction environment.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,4-Butanediol | Diol with two hydroxyl groups; used in antifreeze. | |
| Tetrahydrofuran | Cyclic ether; used as a solvent in organic synthesis. | |
| γ-Butyrolactone | Lactone; used as a solvent and reagent. |
Uniqueness of 1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis-
The dual functionality as both an alcohol and an ether allows this compound to serve specific roles in chemical synthesis and industrial applications that simpler compounds cannot achieve. Its structural complexity provides potential advantages in solubility and reactivity compared to its analogs.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis- in laboratory settings?
- Methodological Answer :
- Storage : Store in a cool, dry, well-ventilated area away from ignition sources. Use tightly sealed containers to prevent moisture absorption and oxidation .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks during handling .
- Emergency Procedures : For skin/eye contact, rinse immediately with water for ≥15 minutes. In case of ingestion, rinse mouth and seek medical attention. Use dry chemical extinguishers for fires .
- Environmental Precautions : Avoid release into drains; collect spills using inert absorbents (e.g., sand) .
Q. How is 1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis- synthesized, and what are the key reaction parameters?
- Methodological Answer :
- Base-Catalyzed Etherification : A common method involves reacting 1,4-butanediol with 1-butanol under alkaline conditions (e.g., sodium hydroxide in ethanol). Reflux at 80–100°C for 2–4 hours ensures complete reaction .
- Purification : Post-reaction, neutralize with dilute HCl, extract with diethyl ether, and recrystallize from ethanol to obtain high-purity crystals (melting point: ~101°C) .
- Yield Optimization : Excess 1-butanol (2:1 molar ratio) and controlled temperature prevent side reactions (e.g., dimerization) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, viscosity) of this compound?
- Methodological Answer :
- Standardized Measurements : Use calibrated viscometers and refractive index detectors under controlled temperatures (e.g., 20°C). For example, viscosity measurements for similar ethers show a linear increase with alcohol mole fraction (0.0003–0.0022 Pa·s) .
- Data Validation : Cross-reference with computational models (e.g., COSMO-RS) to predict solubility parameters. Experimental discrepancies may arise from impurities or hydration effects .
- Example Data :
| Mole Fraction of 1-Butanol | Viscosity (Pa·s) |
|---|---|
| 0.0000 | 0.0003 |
| 1.0000 | 0.0022 |
Q. What advanced spectroscopic techniques are suitable for characterizing the structural stability of this compound under varying pH conditions?
- Methodological Answer :
- NMR Analysis : Use H and C NMR to monitor ether bond integrity. For example, shifts in δ 3.6–4.0 ppm (methyleneoxy protons) indicate hydrolysis in acidic/basic media .
- FT-IR Spectroscopy : Track O-H stretching (~3400 cm) and C-O-C vibrations (~1100 cm) to detect degradation products .
- Accelerated Stability Testing : Incubate samples at pH 2–12 (37°C, 72 hours) and analyze degradation kinetics via HPLC .
Q. How can researchers design experiments to study the compound’s solubility in polar vs. non-polar solvents?
- Methodological Answer :
- Phase Solubility Studies : Prepare saturated solutions in solvents (e.g., water, ethanol, hexane) at 25°C. Shake for 24 hours, filter, and quantify dissolved compound via gravimetry or UV-Vis .
- Thermodynamic Parameters : Calculate Hansen solubility parameters (δ, δ, δ) to predict compatibility. For example, ethanol (δ = 19.4 MPa) may show higher solubility than hexane (δ = 0) .
- Example Data :
| Solvent | Solubility (g/L) |
|---|---|
| Water | 77 |
| Ethanol | >500 |
Research Design & Data Analysis
Q. What statistical approaches are recommended for analyzing variability in synthesis yields across multiple batches?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, molar ratio). For example, a 2 factorial design can identify interactions between reagent concentration and reaction time .
- ANOVA Analysis : Compare batch yields (n ≥ 3) to determine significance of process parameters. A p-value <0.05 indicates statistically meaningful differences .
- Case Study : A study on similar ethers found a 15% yield increase when reaction time was extended from 2 to 4 hours (p = 0.03) .
Q. How can computational modeling (e.g., MD simulations) predict the compound’s interaction with lipid bilayers for drug delivery applications?
- Methodological Answer :
- Force Field Selection : Use GROMACS with CHARMM36 parameters to model ether-lipid interactions. Simulate insertion into DPPC bilayers over 100 ns trajectories .
- Free Energy Calculations : Apply umbrella sampling to determine permeability coefficients (log P). For example, predicted log P values >2.5 suggest high membrane affinity .
- Validation : Cross-check with experimental PAMPA assays for passive diffusion rates .
Contradiction Resolution
Q. Why do different studies report conflicting thermal stability data for this compound, and how can this be addressed?
- Methodological Answer :
- Controlled DSC/TGA Protocols : Run differential scanning calorimetry (DSC) at 10°C/min under nitrogen. Discrepancies often arise from moisture content; pre-dry samples at 60°C for 24 hours .
- Comparative Analysis : A study showed decomposition onset at 180°C in anhydrous conditions vs. 150°C in humid environments .
- Reporting Standards : Document atmospheric conditions (e.g., %RH) and heating rates in all publications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
